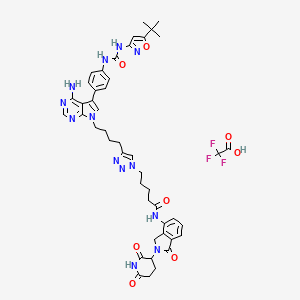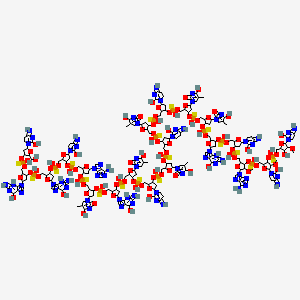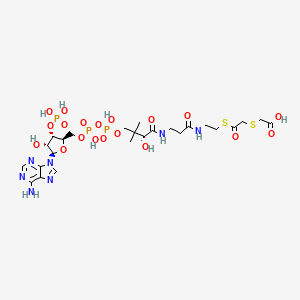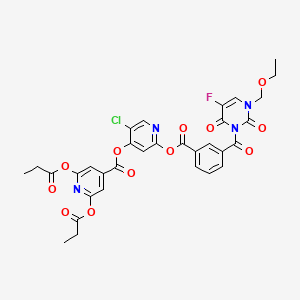![molecular formula C51H67N9O9S B10832166 2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832166.png)
2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AEB07 involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the quinazoline moiety, and finally the coupling of these intermediates to form the pyrrole-2,5-dione structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of AEB07 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
AEB07 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, AEB07 can form oxidized derivatives.
Reduction: Reducing agents can convert AEB07 into its reduced forms.
Substitution: AEB07 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Conditions often involve the use of catalysts and organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various indole derivatives .
Scientific Research Applications
AEB07 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protein kinase C inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating cancers and autoimmune diseases.
Industry: Utilized in the development of new therapeutic agents.
Mechanism of Action
AEB07 exerts its effects by inhibiting protein kinase C, a family of enzymes involved in various cellular processes such as proliferation, differentiation, and apoptosis. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: Another potent inhibitor of protein kinase C.
Gö 6976: Selective inhibitor of protein kinase C isoforms.
Uniqueness
AEB07 is unique due to its high specificity and potency in inhibiting multiple isoforms of protein kinase C, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C51H67N9O9S |
|---|---|
Molecular Weight |
982.2 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C27H36N4O5S.C24H31N5O4/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-3-16-6-8-19(27-23(16)25-2)9-7-17-10-12-29(24(17)33)15-21(30)28-20(13-22(31)32)18-5-4-11-26-14-18/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);4-6,8,11,14,17,20H,3,7,9-10,12-13,15H2,1-2H3,(H,25,27)(H,28,30)(H,31,32) |
InChI Key |
QIISFLBMJROQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)CCC2CCN(C2=O)CC(=O)NC(CC(=O)O)C3=CN=CC=C3)NC.CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
![2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide](/img/structure/B10832095.png)
![1-{3-[(R)-2-[3-(phenylsulphonylamino)-phenyl]-2-hydroxy-ethylamino]-3-methyl-butyl}-1H-indole-5-carboxylic acid](/img/structure/B10832098.png)

![N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B10832104.png)

![N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide](/img/structure/B10832125.png)

![9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B10832147.png)
![N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide; N-((S)-1-(4-((S)-2-(2,4-Dichlorophenylsulfonamido)-3-hydroxypropanoyl)piperazin-1-yl)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10832152.png)


![2-Benzoyl-8-hydroxybenzo[f][1]benzothiole-4,9-dione](/img/structure/B10832187.png)
